

A Comparative Guide to Feruloyltyramine Standard Reference Material for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Feruloyltyramine*

Cat. No.: *B1665223*

[Get Quote](#)

For scientists and professionals in drug development, the quality and availability of standard reference materials are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of **Feruloyltyramine**, a naturally occurring phenolic amide with known antioxidant and anti-inflammatory properties, available as a standard reference material. This document outlines the availability and purity of **Feruloyltyramine** from various suppliers and presents relevant experimental data and protocols to assist researchers in selecting the most suitable material for their needs.

Availability and Purity Comparison

Feruloyltyramine (predominantly the trans-isomer, CAS No. 66648-43-9) is offered by several reputable suppliers. The purity of these standards is a critical factor for their use in quantitative analysis and biological assays. The following table summarizes the availability and purity specifications from a selection of suppliers.

Supplier	Product Name	CAS Number	Purity Specification	Analytical Method(s)
AbMole BioScience	N-trans-Feruloyltyramine	66648-43-9	≥98%	H-NMR[1]
PhytoLab (via Sigma-Aldrich/Merck)	N-trans-Feruloyltyramine phyproof® Reference Substance	66648-43-9	≥90.0% (HPLC)	HPLC
AChemBlock	N-trans-Feruloyltyramine	66648-43-9	98.00%	Not specified
Cayman Chemical	N-trans-Feruloyltyramine	66648-43-9	≥98%	Not specified
RayBiotech	Feruloyltyramine	66648-43-9	98%	Not specified
MedChemExpress	Feruloyl tyramine	65646-26-6	Not specified	Not specified
TargetMol Chemicals Inc. (via ChemicalBook)	N-trans-Feruloyltyramine	66648-43-9	99.67%	HPLC
Shanghai Standard Technology Co., Ltd. (via ChemicalBook)	N-trans-Feruloyltyramine	66648-43-9	≥98% (HPLC)	HPLC

Alternatives for Comparative Studies

In functional assays, particularly for assessing antioxidant and anti-inflammatory activity, comparing **Feruloyltyramine** to other well-established standard compounds can provide valuable context. Commonly used antioxidant standards include:

- Trolox: A water-soluble derivative of vitamin E, widely used as a reference in antioxidant capacity assays (e.g., ABTS and DPPH).
- Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant.
- Gallic Acid: A phenolic acid with potent antioxidant properties.
- Catechin: A flavonoid antioxidant found in tea and other plants.

The selection of an appropriate alternative will depend on the specific assay and the desired physicochemical properties of the standard.

Experimental Protocols

Accurate characterization of a **Feruloyltyramine** standard reference material is crucial. Below are detailed methodologies for key analytical techniques used for purity assessment and characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of a **Feruloyltyramine** standard.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The specific gradient will depend on the column and system.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 320 nm, which is near the absorbance maximum for **Feruloyltyramine**.
- Procedure:

- Prepare a stock solution of the **Feruloyltyramine** reference standard in a suitable solvent such as methanol or DMSO.
- Perform serial dilutions to create a calibration curve.
- Inject a known volume of the sample solution onto the HPLC column.
- The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

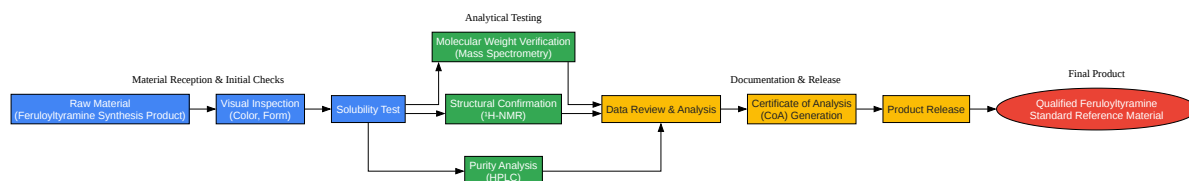
^1H -NMR is used to confirm the chemical structure of **Feruloyltyramine**.

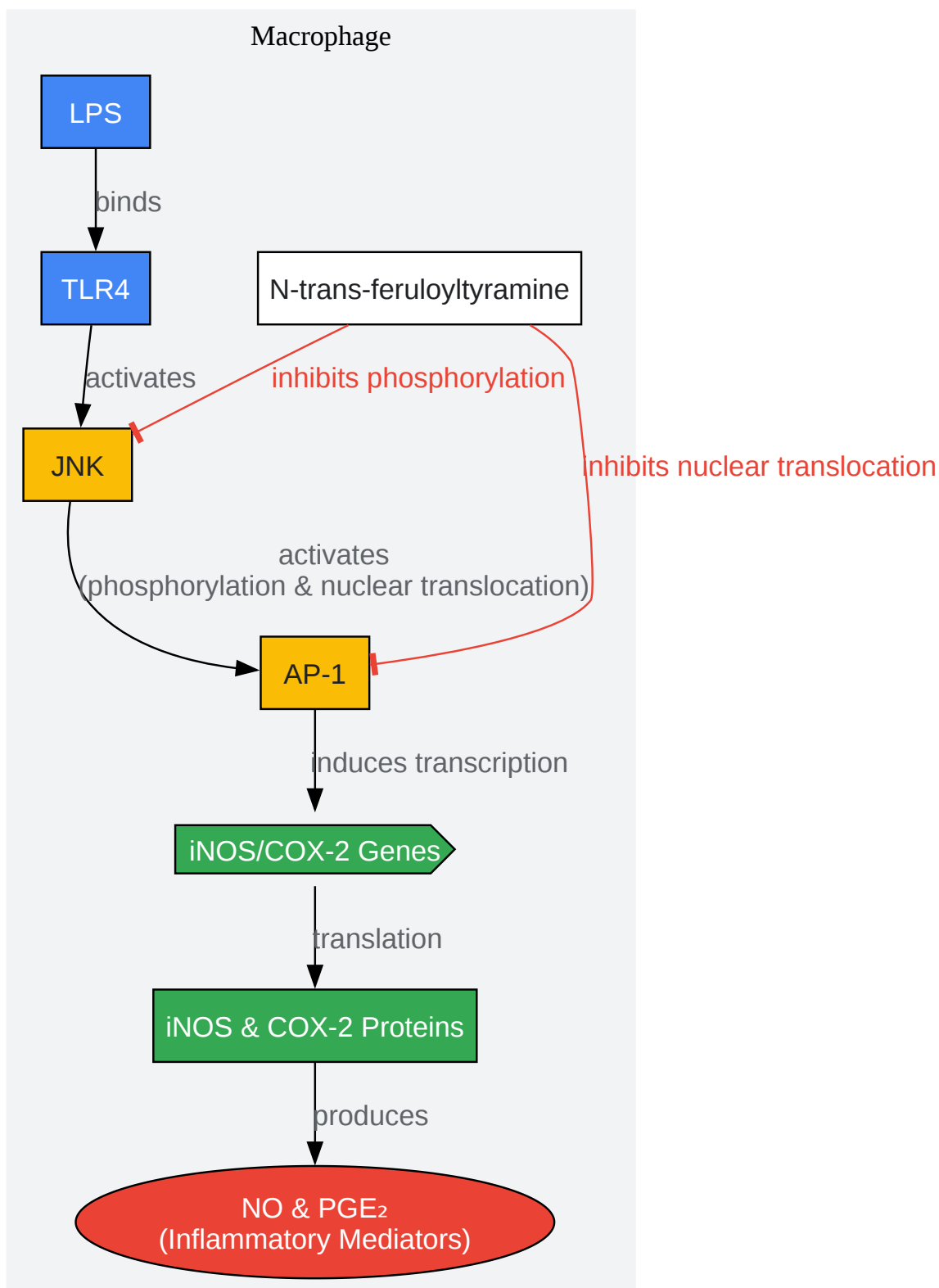
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated methanol (CD_3OD).
- Procedure:
 - Dissolve a small amount of the **Feruloyltyramine** standard in the deuterated solvent.
 - Acquire the ^1H -NMR spectrum.
 - The resulting spectrum should be consistent with the known chemical structure of N-trans-**Feruloyltyramine**[\[1\]](#). Key signals include aromatic protons, vinyl protons of the propenamide linker, and methylene protons of the tyramine moiety.

Mandatory Visualizations

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a **Feruloyltyramine** standard reference material.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- To cite this document: BenchChem. [A Comparative Guide to Feruloyltyramine Standard Reference Material for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665223#availability-and-purity-of-feruloyltyramine-standard-reference-material]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com